
3-((7,8-Dimethylquinolin-4-yl)oxy)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((7,8-Dimethylquinolin-4-yl)oxy)aniline is an organic compound with the molecular formula C17H16N2O and a molecular weight of 264.32 g/mol . This compound features a quinoline core substituted with dimethyl groups and an aniline moiety, making it a versatile building block in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((7,8-Dimethylquinolin-4-yl)oxy)aniline typically involves the reaction of 7,8-dimethylquinoline with aniline under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
3-((7,8-Dimethylquinolin-4-yl)oxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated or nitro-substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
3-((7,8-Dimethylquinolin-4-yl)oxy)aniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a fluorescent probe due to its quinoline core.
Medicine: Explored for its potential as a pharmacophore in drug discovery, particularly in the development of anticancer and antimicrobial agents.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 3-((7,8-Dimethylquinolin-4-yl)oxy)aniline involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the aniline moiety can form hydrogen bonds with protein targets, modulating their activity. These interactions contribute to the compound’s biological effects, including its potential anticancer and antimicrobial properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline: Similar structure but with methoxy groups instead of methyl groups.
4-((7-Methoxy-6-nitroquinazolin-4-yl)oxy)aniline: Contains a quinazoline core with methoxy and nitro substituents.
Uniqueness
3-((7,8-Dimethylquinolin-4-yl)oxy)aniline is unique due to its specific substitution pattern on the quinoline core, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound in various research fields .
Eigenschaften
Molekularformel |
C17H16N2O |
|---|---|
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
3-(7,8-dimethylquinolin-4-yl)oxyaniline |
InChI |
InChI=1S/C17H16N2O/c1-11-6-7-15-16(8-9-19-17(15)12(11)2)20-14-5-3-4-13(18)10-14/h3-10H,18H2,1-2H3 |
InChI-Schlüssel |
YBFQGVVWWXWWTK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=NC=CC(=C2C=C1)OC3=CC=CC(=C3)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


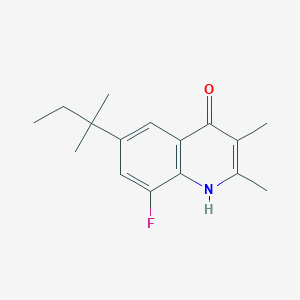
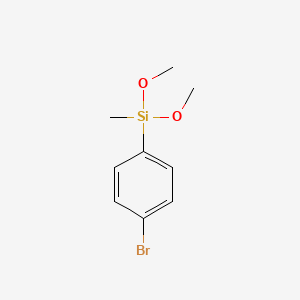
![5-Chloro-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B15065451.png)
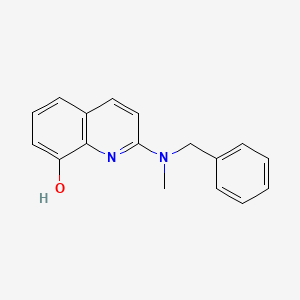

![2-Phenylimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B15065466.png)

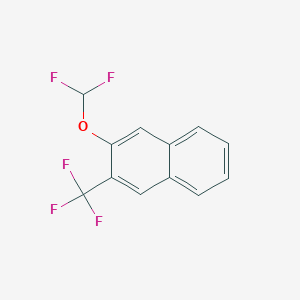
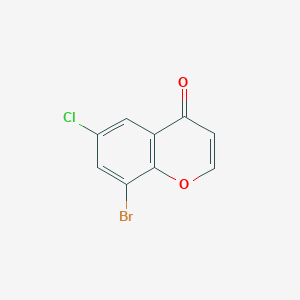
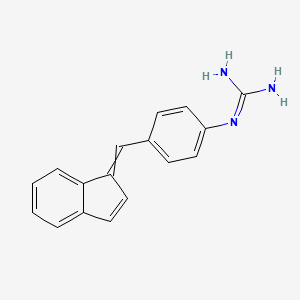
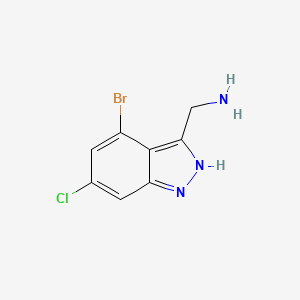
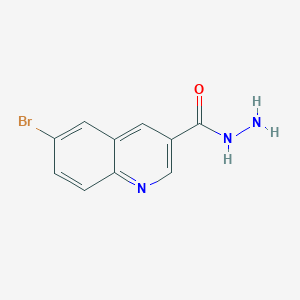

![4-Chloro-6-(p-tolyl)thieno[2,3-d]pyrimidine](/img/structure/B15065523.png)
